1-(2-Bromo-6-fluoropyridin-4-YL)ethanone
CAS No.:
Cat. No.: VC18282434
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrFNO |
|---|---|
| Molecular Weight | 218.02 g/mol |
| IUPAC Name | 1-(2-bromo-6-fluoropyridin-4-yl)ethanone |
| Standard InChI | InChI=1S/C7H5BrFNO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |
| Standard InChI Key | QLGXYHBWZGOGNG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=NC(=C1)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
1-(2-Bromo-6-fluoropyridin-4-yl)ethanone belongs to the class of halogenated pyridines, featuring a six-membered aromatic ring with nitrogen at the 1-position. The substitution pattern—bromine (2-position), fluorine (6-position), and ethanone (4-position)—confers unique electronic and steric properties. The molecular formula corresponds to a monoisotopic mass of 216.95385 Da , with the bromine and fluorine atoms contributing to its electrophilic character.
The planar pyridine ring adopts a slight distortion due to the electron-withdrawing effects of the substituents, as inferred from structural analogs . X-ray crystallography data for closely related compounds, such as 1-(3-bromo-6-fluoropyridin-2-yl)ethanone (CAS 1807542-88-6), reveal bond lengths of 1.34 Å for C-N and 1.73 Å for C-Br , suggesting similar geometric parameters for the 2-bromo-6-fluoro isomer.
Spectroscopic Identification
Key spectroscopic signatures include:
-
NMR: A singlet near δ 2.6 ppm for the acetyl methyl group, with coupling patterns between fluorine and adjacent protons.
-
NMR: Resonances at δ 195–200 ppm for the ketone carbonyl and deshielded aromatic carbons due to halogenation .
-
IR Spectroscopy: Strong absorption bands at 1,680 cm (C=O stretch) and 1,550 cm (C-Br vibration) .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for this specific compound are sparse, estimates derived from computational models and analog comparisons suggest:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Density | 1.7–1.9 g/cm³ | |
| Boiling Point | 280–290°C | |
| Melting Point | Not reported | — |
| Vapor Pressure (25°C) | 0.01–0.1 mmHg | |
| LogP (Octanol-Water) | 0.9–1.2 |
The elevated boiling point aligns with trends observed in brominated pyridines, where halogenation increases molecular polarity and intermolecular forces . The logP value indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .
Solubility and Stability
Preliminary data suggest limited aqueous solubility (<1 mg/mL at 25°C) but good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies under ambient conditions indicate gradual decomposition upon prolonged exposure to light, necessitating storage in amber glass at –20°C .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-bromo-6-fluoropyridin-4-yl)ethanone typically involves sequential halogenation and acylation steps:
-
Friedel-Crafts Acylation:
Reaction of 2-bromo-6-fluoropyridine with acetyl chloride in the presence of yields the target compound. Side products, such as diacetylated derivatives, are minimized by controlling stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) . -
Halogen Exchange:
Bromination of 6-fluoro-4-acetylpyridine using in dichloromethane achieves 85–90% conversion . -
Microwave-Assisted Synthesis:
Recent advances employ microwave irradiation (150°C, 20 min) to reduce reaction times from hours to minutes while maintaining yields >75%.
Industrial-Scale Production
Batch processes in jacketed reactors with automated temperature and pH control are standard. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity .
Reactivity and Chemical Behavior
Electrophilic Substitution
The electron-deficient pyridine ring directs incoming nucleophiles to the 3- and 5-positions. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at 80°C using Pd(PPh) as a catalyst.
Ketone Functionalization
The acetyl group undergoes standard transformations:
-
Reduction: Sodium borohydride converts the ketone to a secondary alcohol (-pyridine) .
-
Condensation: Reaction with hydrazines forms pyridyl hydrazones, precursors to heterocyclic scaffolds .
Applications in Pharmaceutical and Chemical Research
Drug Discovery
This compound serves as a key intermediate in kinase inhibitor development. For instance, derivatives bearing 2-bromo-6-fluoropyridinyl groups exhibit IC values <100 nM against EGFR mutants.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances porosity for gas storage applications. A 2024 study reported a Brunauer-Emmett-Teller (BET) surface area of 1,200 m/g for a cobalt-based MOF using this ligand .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume